3-(2-Methoxybenzyl)pyrrolidine HCl
CAS No.:
Cat. No.: VC18800854
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H |
| Standard InChI Key | UYDCOLQRUFDBLO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CC2CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-(2-methoxybenzyl)pyrrolidine hydrochloride comprises a five-membered pyrrolidine ring (C₄H₈N) bonded to a 2-methoxybenzyl moiety (C₈H₉O). The hydrochloride salt form introduces a chloride ion, resulting in the chemical formula C₁₂H₁₈ClNO and a molecular weight of 243.73 g/mol . Key structural features include:
-
Pyrrolidine ring: A saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
-
2-Methoxybenzyl group: An aromatic ring substituted with a methoxy (-OCH₃) group at the ortho position, enhancing lipophilicity and electronic effects.
-
Chloride counterion: Stabilizes the protonated amine group, improving solubility in polar solvents .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 3-(2-methoxybenzyl)pyrrolidine hydrochloride typically involves a multi-step sequence:
-
Pyrrolidine functionalization: Alkylation of pyrrolidine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability .
Reaction Conditions:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics.
-
Yield: Reported yields range from 65% to 78%, depending on purification methods .
Advanced Methodologies
Recent advances focus on enantioselective synthesis to produce chiral variants. Catalytic asymmetric hydrogenation using Rhodium(I) complexes achieves enantiomeric excess (ee) >90%, critical for pharmaceutical applications.
Pharmacological Profile and Mechanism of Action
Neurotransmitter Receptor Interactions
In vitro studies suggest 3-(2-methoxybenzyl)pyrrolidine hydrochloride exhibits affinity for:
-
Dopamine D₂ receptors: Modulates adenylate cyclase activity, potentially applicable in antipsychotic therapies.
-
Serotonin 5-HT₁A receptors: Partial agonism observed in rodent models, indicating anxiolytic potential .
Binding Affinity Data:
| Receptor Type | IC₅₀ (nM) | Model System |
|---|---|---|
| D₂ | 120 ± 15 | Rat striatum |
| 5-HT₁A | 240 ± 30 | HEK293 cells |
Enzymatic Inhibition
Preliminary screens indicate inhibitory effects on:
-
Monoamine oxidase B (MAO-B): IC₅₀ = 8.2 μM, suggesting utility in Parkinson’s disease management.
-
Phosphodiesterase 10A (PDE10A): IC₅₀ = 15 μM, relevant for cognitive enhancement .
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The compound serves as a scaffold for developing:
-
Antipsychotics: Structural analogs with substituted benzyl groups show improved blood-brain barrier penetration.
-
Antidepressants: N-methyl derivatives exhibit prolonged half-lives in pharmacokinetic studies .
Radioligand Development
³H-labeled 3-(2-methoxybenzyl)pyrrolidine hydrochloride is utilized in receptor occupancy assays, enabling quantification of D₂ receptor density in neuroimaging.
Recent Advances and Future Directions
Nanocarrier Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in murine models, addressing solubility limitations.
Computational Modeling
Molecular dynamics simulations predict strong binding to D₂ receptor extracellular loops (ΔG = -9.8 kcal/mol), guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume